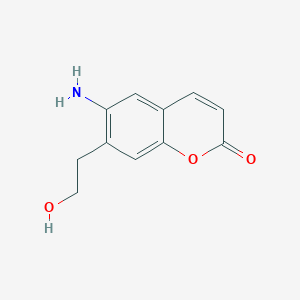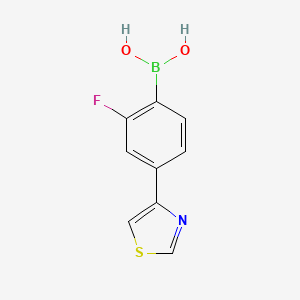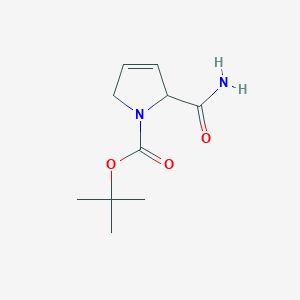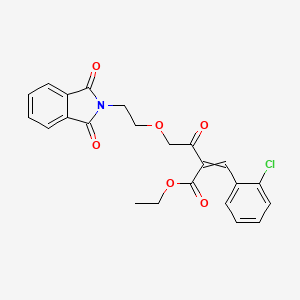![molecular formula C10H7IO2S B14089699 Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester CAS No. 146137-96-4](/img/structure/B14089699.png)
Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester is a heterocyclic compound containing sulfur and iodine atoms. It is a derivative of benzo[b]thiophene, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the iodine atom and the ester functional group in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester typically involves the iodination of benzo[b]thiophene-2-carboxylic acid followed by esterification. One common method is the electrophilic iodination of benzo[b]thiophene-2-carboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting 7-iodo derivative is then treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile)
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether)
Major Products
Substitution: Various substituted benzo[b]thiophene derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. Additionally, the ester functional group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom and ester group, making it less reactive in certain substitution reactions.
Benzo[b]thiophene-2-carboxaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.
Benzo[b]thiophene-2-carboxamide: Features an amide group, which can influence its biological activity and solubility.
Propiedades
Número CAS |
146137-96-4 |
|---|---|
Fórmula molecular |
C10H7IO2S |
Peso molecular |
318.13 g/mol |
Nombre IUPAC |
methyl 7-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 |
Clave InChI |
ORAAJDBZEBBIKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(S1)C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![1-[3-(Pentyloxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089630.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)


